molecular formula C9H9I2NO4 B13408660 Beta-Hydroxy-3,5-diiodo-tyrosine

Beta-Hydroxy-3,5-diiodo-tyrosine

Cat. No.: B13408660
M. Wt: 448.98 g/mol
InChI Key: RHXLUDQHVPKDCF-UHFFFAOYSA-N
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Description

Beta-Hydroxy-3,5-diiodo-tyrosine (CAS 90347-71-0) is a tyrosine derivative characterized by iodine substitutions at the 3 and 5 positions of the aromatic ring and a hydroxyl group at the beta position of the side chain. However, the "beta-hydroxy" modification may alter its reactivity, solubility, or metabolic fate compared to DIT.

Properties

Molecular Formula

C9H9I2NO4

Molecular Weight

448.98 g/mol

IUPAC Name

2-amino-3-hydroxy-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

InChI

InChI=1S/C9H9I2NO4/c10-4-1-3(2-5(11)8(4)14)7(13)6(12)9(15)16/h1-2,6-7,13-14H,12H2,(H,15,16)

InChI Key

RHXLUDQHVPKDCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C(C(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Beta-Hydroxy-3,5-diiodo-tyrosine typically involves the iodination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by the selective iodination at the 3 and 5 positions of the benzene ring. The hydroxyl group is then introduced at the beta position through a series of chemical reactions, including oxidation and reduction steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Beta-Hydroxy-3,5-diiodo-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives, as well as oxidized and reduced forms of the compound .

Scientific Research Applications

Beta-Hydroxy-3,5-diiodo-tyrosine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex iodothyronines and other biologically active compounds.

    Biology: The compound is studied for its role in thyroid hormone biosynthesis and metabolism.

    Medicine: Research focuses on its potential therapeutic applications in treating thyroid-related disorders and metabolic diseases.

    Industry: It is used in the production of diagnostic agents and pharmaceuticals

Mechanism of Action

The mechanism of action of Beta-Hydroxy-3,5-diiodo-tyrosine involves its interaction with thyroid hormone receptors and other cellular targets. The compound is incorporated into the thyroid hormone synthesis pathway, where it undergoes further iodination and coupling reactions to form active thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). These hormones regulate various metabolic processes by binding to nuclear receptors and modulating gene expression .

Comparison with Similar Compounds

3,5-Diiodo-L-tyrosine (DIT)

  • Molecular Formula: C₉H₉I₂NO₃ (anhydrous) or C₉H₉I₂NO₃·2H₂O (dihydrate) .
  • Role: Precursor in thyroid hormone synthesis. DIT combines with another iodotyrosine residue to form thyroxine (T₄) via thyroid peroxidase .
  • Applications : Used to synthesize levothyroxine (T₄) and liothyronine (T₃) .
  • Safety : Classified as acute toxicity Category 4 (oral, dermal, inhalation) under EU-GHS .

Key Differences :

  • Beta-Hydroxy-3,5-diiodo-tyrosine lacks explicit documentation in thyroid hormone pathways, unlike DIT.

3-Iodo-L-tyrosine (MIT)

  • Molecular Formula: C₉H₁₀INO₃ .
  • Role: Monosubstituted precursor in thyroid hormone synthesis. MIT combines with DIT to form triiodothyronine (T₃) .
  • Applications : Biochemical research on thyroid peroxidase activity .

Comparison :

  • MIT has one iodine atom, limiting its role to forming T₃, whereas this compound’s two iodine atoms may enable more complex coupling reactions.
  • MIT’s lower iodine content reduces its molecular weight (307.09 g/mol) compared to this compound (~432.98 g/mol) .

Triiodothyronine (T₃) and Thyroxine (T₄)

Parameter T₃ T₄ This compound
Iodine Atoms 3 4 2
Molecular Formula C₁₅H₁₂I₃NO₄ C₁₅H₁₁I₄NO₄ C₉H₉I₂NO₃ (assumed)
Biological Role Active thyroid hormone Prohormone (converted to T₃) Research intermediate
Synthetic Pathway MIT + DIT coupling DIT + DIT coupling Not established

Key Insight : this compound’s two iodine atoms prevent it from directly forming T₃ or T₄, unlike DIT .

Enantiomeric and Acetylated Derivatives

  • Used in synthesizing non-natural thyroid hormone analogs .
  • N-Acetyl-3,5-diiodo-L-tyrosine: Acetylation of DIT’s amino group modifies its solubility and resistance to proteolytic degradation, making it useful in pharmaceutical formulations .

Comparison :

  • This compound’s beta-hydroxyl group may enhance polarity compared to acetylated derivatives, affecting its membrane permeability .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Beta-Hydroxy-3,5-diiodo-tyrosine with high purity?

  • Methodological Answer : Synthesis typically involves iodination of tyrosine derivatives under controlled conditions. Key steps include:

  • Iodination : Reacting L-tyrosine with iodine (I₂) or iodide salts (e.g., KI) in alkaline conditions to introduce iodine atoms at the 3,5 positions of the aromatic ring. Temperature (20–40°C) and pH (8–10) must be optimized to avoid over-iodination .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization using ethanol/water mixtures to isolate the product. Purity can be validated via NMR (e.g., ¹H/¹³C) and mass spectrometry (MS) .

Q. How should researchers handle this compound to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential thyroid-disrupting effects .
  • Storage : Store in amber vials at –20°C under inert gas (e.g., argon) to prevent photodegradation and oxidation.
  • Waste Disposal : Follow EPA/IATA guidelines for halogenated organic compounds, including neutralization with sodium thiosulfate before disposal .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use NMR (¹H, ¹³C, and ¹²⁷I) to verify iodine substitution patterns and stereochemistry. Compare data with NIST reference spectra .
  • Purity Assessment : HPLC with UV detection (λ = 280 nm) or LC-MS for quantification. Cross-validate with elemental analysis (C, H, N, I) .

Advanced Research Questions

Q. How can researchers optimize radioiodination (e.g., I-131) of this compound for tracer studies without compromising immunogenicity?

  • Methodological Answer :

  • Carrier-Free Iodination : Use I-131 iodide (2 mCi) with minimal protein carrier (<5 µg) to achieve high specific radioactivity (200–300 µCi/µg). Monitor substitution levels via MS to ensure ≤1 iodine atom per molecule, preserving biological activity .
  • Quality Control : Validate integrity via SDS-PAGE and immunoassays (e.g., ELISA) to confirm retained antigenicity .

Q. What experimental strategies resolve contradictions in reported iodination efficiency across studies?

  • Methodological Answer :

  • Controlled Replication : Standardize reaction parameters (pH, temperature, iodide/protein ratio) and use traceable reagents.
  • Data Validation : Employ multiple analytical methods (e.g., radiometric assays, MS) to quantify iodine incorporation. Compare results with published protocols, noting deviations in reagent purity or instrumentation .

Q. How does this compound interact with thyroid peroxidase (TPO) in hormone biosynthesis?

  • Methodological Answer :

  • Enzyme Kinetics : Use stopped-flow spectrophotometry to measure TPO-catalyzed iodination rates. Monitor H₂O₂ consumption or tyrosine cross-linking products.
  • Structural Studies : Perform X-ray crystallography or cryo-EM of TPO-substrate complexes to map binding sites. Mutagenesis (e.g., His or Glu residues) can identify catalytic residues .

Q. What are the degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in buffers (pH 2–9) or serum at 37°C. Monitor degradation via HPLC and identify byproducts using MS/MS.
  • Mechanistic Insights : Use isotopic labeling (e.g., D₂O) or radical scavengers (e.g., ascorbate) to distinguish hydrolytic vs. oxidative pathways .

Data Analysis and Reproducibility

Q. How should researchers address variability in biological activity assays involving this compound?

  • Methodological Answer :

  • Assay Design : Include internal controls (e.g., unmodified tyrosine) and triplicate measurements. Use standardized cell lines (e.g., FRTL-5 thyroid cells) for hormone secretion assays.
  • Statistical Frameworks : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .

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